molecular formula C25H35N5O2 B2575881 N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-ethylphenyl)oxalamide CAS No. 941995-43-3

N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-ethylphenyl)oxalamide

Cat. No. B2575881
CAS RN: 941995-43-3
M. Wt: 437.588
InChI Key: GBJQNTRAQSCIAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-ethylphenyl)oxalamide is a useful research compound. Its molecular formula is C25H35N5O2 and its molecular weight is 437.588. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-ethylphenyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-ethylphenyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Agents

A novel series of thiazolidinone derivatives, synthesized from a key intermediate that shares structural similarities with the compound of interest, were evaluated for their antimicrobial activity against a range of bacterial and fungal strains. These compounds showed promising antimicrobial properties, suggesting potential applications in the development of new antimicrobial agents (Patel, Kumari, & Patel, 2012).

Neurokinin-1 Receptor Antagonists

Another study focused on the development of a water-soluble, orally active neurokinin-1 (NK1) receptor antagonist. This compound, characterized by its high affinity and effectiveness in pre-clinical tests relevant to emesis and depression, shares structural motifs with the query compound, highlighting its potential in clinical applications for the treatment of emesis and mood disorders (Harrison et al., 2001).

Fluorescent Probes

Research has also been conducted on polythiophene-based conjugated polymers for the selective and sensitive detection of metal ions and amino acids in aqueous solutions. These polymers, incorporating structural elements similar to the compound , serve as fluorescent probes, offering applications in chemical sensing and environmental monitoring (Guo et al., 2014).

Serotonin Ligands

A study on arylpiperazine derivatives, with a focus on enhancing affinity for 5-HT1A serotonin sites, provides insights into the design of high-affinity ligands for neurological receptors. These findings can contribute to the development of novel treatments for neurological and psychiatric disorders (Glennon et al., 1988).

Metal Coordination Chemistry

Another application is seen in the synthesis and characterization of triorganotin cations stabilized by intramolecular Sn-N coordination. This research, exploring organometallic chemistry, highlights the versatility of compounds with nitrogen-donor ligands in stabilizing metal cations, relevant to catalysis and materials science (Koten et al., 1978).

properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2-ethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N5O2/c1-5-19-8-6-7-9-22(19)27-25(32)24(31)26-18-23(30-16-14-29(4)15-17-30)20-10-12-21(13-11-20)28(2)3/h6-13,23H,5,14-18H2,1-4H3,(H,26,31)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBJQNTRAQSCIAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-ethylphenyl)oxalamide

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